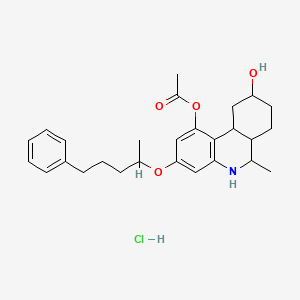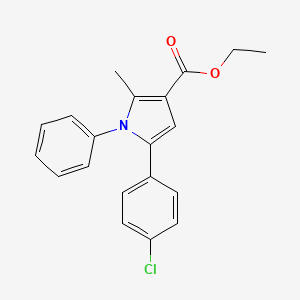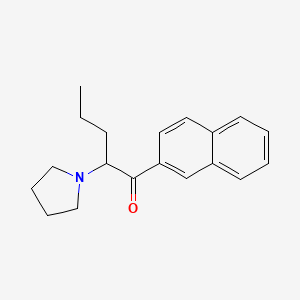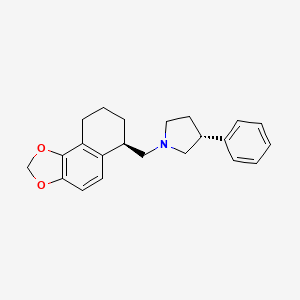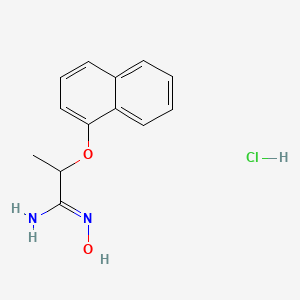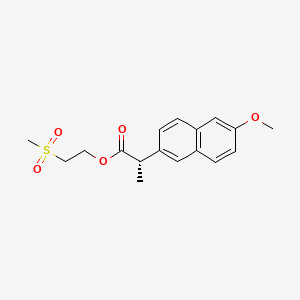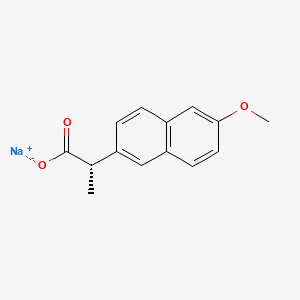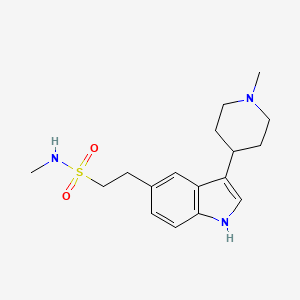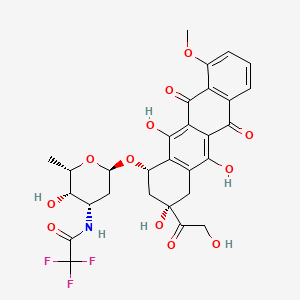
N-Trifluoroacetyldoxorubicin
Overview
Description
Scientific Research Applications
Chemical Stability in Aqueous Media and Liposome Encapsulation
N-Trifluoroacetyldoxorubicin has been studied for its chemical stability in aqueous media and after liposome encapsulation . This research is crucial in understanding how the compound behaves in different environments, which can inform its use in various applications.
Synthesis of Labelled Compounds
The compound has been used in the synthesis of labelled daunorubicin and doxorubicin . These labelled compounds are used in a variety of biochemical and medical studies. However, due to the exchange of tritium in body fluids, the use of these products is limited .
Binding with Serum Albumins
Research has been conducted to locate the binding sites of N-Trifluoroacetyldoxorubicin with bovine serum albumin (BSA) and human serum albumins (HSA) at physiological conditions . Understanding how this compound interacts with these proteins can provide insights into its potential therapeutic applications.
Liposome Dermatics
N-Trifluoroacetyldoxorubicin has potential applications in the field of liposome dermatics . Liposomes in dermatics and cosmetics are a subject of special scientific interest, and the assessment of the long-term stability of liposome dermatics is crucial .
Mechanism of Action
properties
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15-,17-,22+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOYWADAKTIJC-XUKKXQNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949158 | |
| Record name | N-Trifluoroacetyldoxorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyladriamycin | |
CAS RN |
26295-56-7 | |
| Record name | N-Trifluoroacetyladriamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26295-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trifluoroacetyldoxorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TRIFLUOROACETYLADRIAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITA96UBK4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?
A: N-Trifluoroacetyldoxorubicin is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in N-Trifluoroacetyldoxorubicin influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to N-Trifluoroacetyldoxorubicin compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].
Q2: How does the in vitro activity of N-Trifluoroacetyldoxorubicin compare to other Doxorubicin derivatives against human colon cancer cells?
A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including N-Trifluoroacetyldoxorubicin. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of N-Trifluoroacetyldoxorubicin to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of N-Trifluoroacetyldoxorubicin to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.
Q3: What are the challenges associated with formulating N-Trifluoroacetyldoxorubicin, and what strategies have been explored to overcome them?
A: Research indicates that N-Trifluoroacetyldoxorubicin, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.
Q4: What is the metabolic fate of N-Trifluoroacetyldoxorubicin in vivo, and how does it compare to the parent compound, Doxorubicin?
A: Research utilizing radiolabeled [¹⁴C] N-Trifluoroacetyldoxorubicin in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations N-Trifluoroacetyldoxorubicin undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



